molecular formula C14H10ClN3O3 B11485612 3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485612
M. Wt: 303.70 g/mol
InChI Key: SBAPTAISYYSBGF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that combines a chlorophenyl group, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a hydrazide with a nitrile oxide can form the oxadiazole ring.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorinating agent.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the compound, such as reducing the oxadiazole ring to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used to study various biological pathways and mechanisms due to its interaction with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan: This compound has a similar structure but with a benzo[b]furan ring instead of an oxadiazole ring.

    Naphtho[2,3-b]furan-4,9-diones: These compounds share the furan ring but have different substituents and biological activities.

Uniqueness

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a chlorophenyl group, a furan ring, and an oxadiazole ring

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H10ClN3O3/c15-10-5-3-9(4-6-10)12-17-14(21-18-12)13(19)16-8-11-2-1-7-20-11/h1-7H,8H2,(H,16,19)

InChI Key

SBAPTAISYYSBGF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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